molecular formula C26H20O2 B103408 Trityl benzoate CAS No. 17714-77-1

Trityl benzoate

Cat. No. B103408
CAS RN: 17714-77-1
M. Wt: 364.4 g/mol
InChI Key: IWTBESTVUWMZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trityl benzoate is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in many organic solvents. Trityl benzoate is often used as a protecting group for carboxylic acids in organic synthesis due to its stability and ease of removal.

Scientific Research Applications

Trityl benzoate has a wide range of scientific research applications. It is commonly used as a protecting group for carboxylic acids in organic synthesis, particularly in the synthesis of peptides and nucleotides. Trityl benzoate can also be used as a reagent in the synthesis of other organic compounds, such as esters and amides. Additionally, trityl benzoate has been used in the development of new materials, such as polymers and liquid crystals.

Mechanism Of Action

The mechanism of action of trityl benzoate is related to its ability to protect carboxylic acids in organic synthesis. Trityl benzoate reacts with the carboxylic acid group to form a stable ester, which can then be used in further reactions. The protecting group can be removed using mild acid or base conditions, which allows for the recovery of the original carboxylic acid.

Biochemical And Physiological Effects

Trityl benzoate does not have any known biochemical or physiological effects. It is an inert compound that is not metabolized by the body.

Advantages And Limitations For Lab Experiments

Trityl benzoate has several advantages for lab experiments. It is a stable and easily removable protecting group for carboxylic acids, which makes it useful in organic synthesis. Trityl benzoate is also relatively inexpensive and readily available. However, trityl benzoate has some limitations. It can be difficult to remove the protecting group under certain conditions, which can lead to unwanted side reactions. Additionally, trityl benzoate can be sensitive to moisture and air, which can affect its stability.

Future Directions

There are several future directions for the use of trityl benzoate in scientific research. One area of interest is the development of new protecting groups that are more stable and easier to remove than trityl benzoate. Another area of interest is the use of trityl benzoate in the synthesis of new materials, such as metal-organic frameworks and covalent organic frameworks. Additionally, trityl benzoate could be used in the development of new drugs and therapeutics, particularly in the area of peptide and nucleotide synthesis.
Conclusion:
Trityl benzoate is a useful compound in scientific research due to its stability and ease of removal as a protecting group for carboxylic acids. It has a wide range of applications in organic synthesis, materials science, and drug development. While trityl benzoate has some limitations, it remains an important compound in the field of organic chemistry. Future research in this area will likely lead to new and exciting applications for trityl benzoate.

Synthesis Methods

Trityl benzoate can be synthesized through the reaction of benzoyl chloride with triphenylmethanol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trityl chloride, which then reacts with benzoyl chloride to form trityl benzoate. The reaction is typically carried out under reflux conditions and can be monitored using thin-layer chromatography.

properties

CAS RN

17714-77-1

Product Name

Trityl benzoate

Molecular Formula

C26H20O2

Molecular Weight

364.4 g/mol

IUPAC Name

trityl benzoate

InChI

InChI=1S/C26H20O2/c27-25(21-13-5-1-6-14-21)28-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

IWTBESTVUWMZEH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Pictograms

Irritant

Origin of Product

United States

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